molecular formula C14H15ClFNO4 B2452074 Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate CAS No. 185012-16-2

Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate

Cat. No.: B2452074
CAS No.: 185012-16-2
M. Wt: 315.73
InChI Key: STYQBWBVABOAMX-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate, also known as EF24, is a synthetic compound with the molecular formula C14H15ClFNO4 and a molecular weight of 315.73 g/mol.

Scientific Research Applications

    Cancer Therapy: The compound has shown promise as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

    Neuroprotection: Research suggests that the compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.

    Immunomodulation: The compound has been investigated for its ability to modulate the immune system, which could have implications for treating autoimmune diseases.

Safety and Hazards

The safety data sheet for Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate is not available in the search results . It’s important to handle all chemicals with appropriate safety measures.

Preparation Methods

The synthesis of Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate typically involves the reaction of diethyl malonate with 4-chloro-2-fluoroaniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways involved in cell growth, apoptosis, and immune response. The exact molecular targets are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in these pathways.

Comparison with Similar Compounds

Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Similar compounds include:

    Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate: This compound has a similar structure but differs in the position of the chloro and fluoro groups.

    Diethyl 2-[(4-chloro-3-fluoroanilino)methylene]malonate: Another structural isomer with different positioning of the substituents.

These structural differences can lead to variations in reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

diethyl 2-[(4-chloro-2-fluoroanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYQBWBVABOAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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